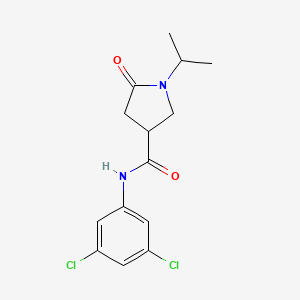![molecular formula C22H23ClN4O2S B4014635 5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4014635.png)
5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have attracted attention due to their wide range of biological activities and applications in medicinal chemistry. The structural uniqueness of these compounds, often featuring various substituents and functional groups, allows for a diverse range of chemical reactions and properties.
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives typically involves hetero-cyclization reactions, utilizing precursors such as isothiocyanates and hydrazides. For example, a compound synthesized by reacting 4-chlorophenyl isothiocyanate with formic hydrazide was characterized using X-ray crystallography, NMR, IR, and UV spectroscopy, highlighting the planarity of the triazole ring and its orthogonal relationship with the chlorophenyl ring (Yeo, Azizan, & Tiekink, 2019).
Molecular Structure Analysis
X-ray crystallography reveals that such compounds often exist as thione tautomers, with significant intermolecular hydrogen bonding contributing to their three-dimensional architecture. The planarity of the triazole ring and its spatial relationship with adjacent rings are crucial for understanding the molecule's reactivity and interactions (Yeo, Azizan, & Tiekink, 2019).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-19-9-5-4-8-18(19)20-24-26(21(30)27(20)17-6-2-1-3-7-17)16-25-12-10-22(11-13-25)28-14-15-29-22/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYKOWVEJCBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CN3C(=S)N(C(=N3)C4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)
![N-benzyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4014560.png)
![8-[(4-ethoxy-1-naphthyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B4014566.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4014567.png)
methyl]benzamide](/img/structure/B4014568.png)
![ethyl 4-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-2,6-dimethylnicotinate](/img/structure/B4014571.png)

![2-[(4-chlorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B4014580.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4014589.png)
![N-[2-(phenylthio)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4014598.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4014602.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)
